molecular formula C7H6F3NS B1301046 3-(Trifluoromethylthio)aniline CAS No. 369-68-6

3-(Trifluoromethylthio)aniline

Cat. No.: B1301046
CAS No.: 369-68-6
M. Wt: 193.19 g/mol
InChI Key: DENPAKQJZNDKEL-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)aniline (CAS 369-68-6) is a versatile aromatic amine building block of significant interest in advanced organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 7 H 6 F 3 NS and a molecular weight of 193.19 g/mol, is characterized by the simultaneous presence of an electron-donating amino group and a strongly electron-withdrawing and highly lipophilic trifluoromethylthio (SCF 3 ) group on the benzene ring . This unique electronic configuration makes it a valuable intermediate for constructing complex molecules. Its primary documented application is its role as a reactant in regioselective Friedel-Crafts alkylation reactions, specifically performed in hexafluoroacetone sesquihydrate . The SCF 3 group is a privileged structural motif in the design of pharmaceuticals, agrochemicals, and materials due to its profound electron-withdrawing nature and exceptional ability to enhance lipophilicity and metabolic stability . The incorporation of this group, often via intermediates like this compound, is a well-established strategy in drug discovery . Modern synthetic methodologies continue to evolve for introducing the SCF 3 group, including copper-promoted reactions that utilize reagents like sodium trifluoromethyl sulfinate (CF 3 SO 2 Na) to functionalize anilines . Researchers should note that this compound is a liquid with a boiling point of 221-224°C, a density of 1.348 g/cm 3 , and is immiscible with water . For safe handling, it is essential to be aware that it has an unpleasant odor, a flash point of 103°C, and is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation . It is incompatible with strong oxidizing agents and strong bases. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENPAKQJZNDKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073171
Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
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Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-68-6
Record name 3-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-68-6
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Record name 3-((Trifluoromethyl)thio)aniline
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Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
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Record name 3-[(trifluoromethyl)thio]aniline
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Preparation Methods

Method Overview

A modern and efficient approach to prepare trifluoromethylthio-substituted anilines involves the direct trifluoromethylthiolation of aromatic amines or arenes using electrophilic trifluoromethylthiolating reagents. One such reagent is N-trifluoromethylthiosaccharin , which can be catalytically activated by Lewis acids such as iron(III) chloride in the presence of diphenyl selenide as a co-catalyst.

Reaction Conditions and Yields

  • The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C).
  • Reaction times range from 4 to 22 hours depending on substrate substitution.
  • Purification is achieved by flash column chromatography.
  • Yields for trifluoromethylthiolated anilines, including meta-substituted derivatives, are reported in the range of 63–70%.

Example Data

Substrate Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Product Description
2-Cyanoaniline FeCl3 (2.5), Diphenyl selenide (2.5) RT 22 70 N-(Trifluoromethylthio)-2-cyanoaniline, white solid, mp 88–90 °C
3,4-Methylenedioxyphenol derivative FeCl3 (5), Diphenyl selenide (5) RT to 40 20 63 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol

This method is notable for its mild conditions and relatively high selectivity for trifluoromethylthiolation on aromatic amines.

Multi-Step Synthesis via Halogenated Intermediates and Nitration/Reduction

Method Overview

A classical synthetic route to trifluoromethylthioanilines involves:

  • Starting from halogenated trifluoromethylbenzenes (e.g., 1-chloro-2-trifluoromethylbenzene).
  • Nitration to introduce a nitro group at the desired position.
  • Reduction of the nitro group to an amine.
  • Optional salt formation for stability (e.g., hydrochloride salt).

Reaction Details

  • Nitration is performed using concentrated nitric acid and sulfuric acid under controlled heating (~3.5 hours).
  • Reduction is typically catalytic hydrogenation using Pd-C in methanol at room temperature for about 8 hours.
  • The final amine hydrochloride salt is obtained by treatment with HCl gas.

Advantages

  • This method allows regioselective introduction of the amino group meta to the trifluoromethyl substituent.
  • The process is scalable and suitable for industrial production.

Example Data Table

Step Reagents/Conditions Temperature Time Yield (%) Product
Nitration HNO3/H2SO4, chloro-2-trifluoromethylbenzene Heat, 3.5 h 3.5 h High Chloro-4-nitro-2-trifluoromethylbenzene
Reduction Pd-C, MeOH, H2 RT 8 h High Chloro-4-amino-3-trifluoromethylbenzene
Salt formation HCl gas RT - Quantitative 4-Chloro-3-trifluoromethylaniline hydrochloride

This method is well-documented in patent literature and provides a robust route to trifluoromethylthioanilines with good purity and yield.

Organocatalytic and Sulfonothioate-Based Methods

Method Overview

Another approach involves the synthesis of trifluoromethylthioanilines via organocatalytic reactions using sulfonothioate intermediates. For example, the preparation of N-[(trifluoromethyl)sulfanyl]aniline derivatives can be achieved by reacting aniline with trifluoromethyl sulfonothioate reagents under controlled low temperatures (-20 °C) in the presence of bases such as diisopropylethylamine.

Reaction Conditions

  • The reaction is conducted under inert atmosphere (argon).
  • Temperature control is critical to maintain selectivity and avoid side reactions.
  • The product is isolated by removal of solvent under vacuum and purified by flash chromatography.

Advantages

  • This method allows for the introduction of the trifluoromethylthio group with high regioselectivity.
  • It is suitable for sensitive substrates due to mild reaction conditions.

Limitations

  • Requires careful temperature control and handling of reactive intermediates.
  • Scale-up may be challenging due to low temperature requirements.

This method is supported by detailed experimental procedures and spectral data confirming the structure of trifluoromethylthioanilines.

Synthesis from 4-Nitrobromobenzene via Methylthiolation and Subsequent Transformations

Method Overview

A concise synthesis of 4-(trifluoromethylthio)aniline, which can be adapted for meta-substituted analogs, involves:

  • Conversion of 4-nitrobromobenzene to 4-nitrothioanisole by reaction with sodium methyl mercaptan in the presence of a phase-transfer catalyst.
  • Chlorination and fluorination steps to introduce the trifluoromethylthio group.
  • Final hydrogenation of the nitro group to the amine using Pd/C catalyst.

Yields and Efficiency

  • Initial methylthiolation yields ~91.4%.
  • Chlorination and fluorination steps yield 83.7% and 86.3%, respectively.
  • Final hydrogenation yields the trifluoromethylthioaniline product efficiently.

This multi-step method is practical and has been reported in peer-reviewed chemical literature, providing a reliable synthetic route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Direct trifluoromethylthiolation Arenes/anilines N-trifluoromethylthiosaccharin, FeCl3, diphenyl selenide RT to 40 °C, 4–22 h 63–70% Mild, selective, catalytic Requires specialized reagents
Halogenated intermediates + nitration/reduction Halogenated trifluoromethylbenzenes HNO3/H2SO4, Pd-C, HCl gas Heating, RT hydrogenation High Industrially scalable, regioselective Multi-step, hazardous reagents
Organocatalytic sulfonothioate method Aniline + sulfonothioate DAST, TMSCF3, base Low temp (-20 °C), inert atmosphere Moderate Mild, regioselective Temperature sensitive, complex
Methylthiolation + halogenation + hydrogenation 4-Nitrobromobenzene NaSCH3, chlorination, fluorination, Pd/C Multi-step, varied temps 80–90% (intermediates) Concise, high yield Multi-step, requires catalysts

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel-Crafts alkylation can yield alkylated aniline derivatives .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

3-(Trifluoromethylthio)aniline serves as a crucial intermediate in organic synthesis, particularly in the regioselective Friedel-Crafts alkylation reactions. This reaction allows for the introduction of alkyl groups into aromatic compounds, which is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Thiourea Derivatives

Research has demonstrated that this compound can be reacted with various isothiocyanates to produce thiourea derivatives. These derivatives exhibit significant antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents . The yields of these reactions range from 35% to 82%, indicating a promising pathway for synthesizing biologically active compounds .

Medicinal Chemistry

Potential Antimicrobial Applications

The synthesis of thiourea derivatives using this compound has been linked to enhanced antimicrobial properties. A study evaluated the cytotoxicity and antimicrobial activity of these derivatives, suggesting that modifications on the aniline structure can lead to compounds with improved efficacy against various pathogens .

Fluorine's Role in Drug Design

The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of drug candidates. The presence of fluorine can improve metabolic stability and bioavailability, making compounds like this compound valuable in drug design . Its unique electronic properties contribute to the overall effectiveness of pharmaceutical agents.

Material Science

Development of Functional Materials

This compound has applications beyond traditional organic synthesis; it is also explored for its potential in material science. The compound can be utilized in the creation of functional materials that exhibit specific properties, such as mechanochromic luminescence. This property allows materials to change color or luminescence under mechanical stress, making them suitable for various applications in sensors and displays .

Case Studies

Study TitleYearFindings
Synthesis and Antimicrobial Activity of Thiourea Derivatives2015Demonstrated significant antimicrobial activity with yields between 35% - 82% from reactions involving this compound.
Fluorine's Role in Medicinal Chemistry2008Discussed how fluorinated compounds enhance drug design through improved metabolic stability and bioavailability.
Mechanochromic Luminescent Materials2015Explored the use of aminomaleimide structures incorporating trifluoromethyl groups for developing responsive materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)aniline involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-(Trifluoromethylthio)aniline (para isomer)
  • Molecular Formula : C₇H₆F₃NS
  • Molecular Weight : 197.19 g/mol
  • Melting Point : 157–159°C
  • Applications: Used in synthesizing thiol-functionalized imide monomers for polymers, achieving 49% yield in a two-step reaction .
  • Key Differences : The para-substituted isomer exhibits distinct electronic effects due to the -SCF₃ group’s position, which may alter reaction kinetics compared to the meta isomer.
2-(Trifluoromethylthio)aniline (ortho isomer)
  • Molecular Formula : C₇H₆F₃NS
  • Molecular Weight : 197.19 g/mol

Halogen-Substituted Derivatives

3-Chloro-4-(trifluoromethylthio)aniline
  • Molecular Formula : C₇H₅ClF₃NS
  • Molecular Weight : 227.64 g/mol
  • Melting Point : 41–44°C
2-Fluoro-3-(trifluoromethylthio)aniline
  • Molecular Formula : C₇H₅F₄NS
  • Molecular Weight : 211.18 g/mol
  • Applications : A fluorinated compound with enhanced reactivity for specialized chemical experiments, though its hazards (skin/eye irritation) require careful handling .

Oxygenated Analogues

3-(Trifluoromethoxy)aniline
  • Molecular Formula: C₇H₆F₃NO
  • Molecular Weight : 193.12 g/mol
  • Key Differences : Replacing the sulfur atom with oxygen (-OCF₃) reduces lipophilicity, impacting membrane permeability in drug design .

Physicochemical and Functional Properties

Electronic Effects

  • 3-(Trifluoromethylthio)aniline : The -SCF₃ group is a stronger electron-withdrawing group than -CF₃ or -OCF₃, directing electrophilic substitutions to specific ring positions .
  • Comparison : Para-substituted derivatives (e.g., 4-(Trifluoromethylthio)aniline) exhibit more predictable reactivity in polymer synthesis, while ortho isomers face steric challenges .

Thermal Stability

  • Melting Points :
    • 4-(Trifluoromethylthio)aniline: 157–159°C
    • 3-Chloro-4-(trifluoromethylthio)aniline: 41–44°C
    • Lower melting points in halogenated derivatives suggest reduced crystallinity due to bulky substituents.

Biological Activity

3-(Trifluoromethylthio)aniline, a compound characterized by the presence of a trifluoromethylthio group attached to an aniline structure, has garnered attention in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆F₃NS
  • Molecular Weight : 193.19 g/mol
  • Density : 1.348 g/cm³
  • Boiling Point : 221–224 °C
  • Flash Point : 103 °C

The trifluoromethylthio group enhances the compound's lipophilicity and stability, which can influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of this compound for their in vitro antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundAntimicrobial Activity (MIC in µg/mL)
This compound32
Control (Standard Antibiotic)16

The minimum inhibitory concentration (MIC) values suggest that while the compound shows activity, it is less potent than some standard antibiotics, indicating potential for further modification to enhance efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. A notable study focused on its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways.

  • Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed.
  • Reactive Oxygen Species (ROS) Production : The treatment led to elevated ROS levels, contributing to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy Against Pathogens

In a comparative study, various derivatives of this compound were tested against resistant strains of bacteria. Results showed that modifications to the aniline structure could enhance antimicrobial activity by increasing membrane permeability.

Study 2: Cancer Cell Line Analysis

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Q. What are the recommended safety protocols for handling 3-(Trifluoromethylthio)aniline in laboratory settings?

Researchers must adhere to strict safety measures, including:

  • Use of nitrile gloves , lab coats , and chemical-resistant goggles to prevent skin/eye contact .
  • Work in a fume hood with adequate ventilation to avoid inhalation exposure .
  • Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of water flushing to prevent environmental contamination .
  • Training on emergency procedures , including eye rinsing with saline solutions and using safety showers .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

The compound is typically synthesized via:

  • Nucleophilic aromatic substitution using aniline derivatives and trifluoromethylthiolating reagents like N-trifluoromethylthiosaccharin .
  • Transition-metal catalysis (e.g., copper or palladium) to introduce the -SCF₃ group onto the aromatic ring .
  • Purification via vacuum distillation (boiling point ~207–208°C) or column chromatography to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹⁹F NMR spectroscopy to confirm the presence of the -SCF₃ group and aromatic protons .
  • Gas chromatography-mass spectrometry (GC-MS) for purity assessment and detection of volatile by-products .
  • High-performance liquid chromatography (HPLC) with UV detection to quantify amine functionality .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in nucleophilic aromatic substitution reactions?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates .
  • Catalyst tuning : Copper(I) iodide or palladium complexes improve regioselectivity for meta-substitution .
  • Temperature control : Reactions performed at 60–80°C balance reactivity and side-product formation .
  • In situ generation of -SCF₃ reagents to avoid handling hazardous intermediates .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from:

  • By-product formation : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or oxidation products .
  • Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotational barriers .
  • Impurity profiling : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What environmental fate studies are recommended for assessing the ecological impact of this compound in research settings?

Environmental assessments should include:

  • Aerobic biodegradation assays (OECD 301B) to evaluate persistence in soil/water .
  • Aquatic toxicity testing using Daphnia magna or algae to determine EC₅₀ values .
  • Hydrolysis studies under varying pH conditions to identify degradation products (e.g., sulfonic acids) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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